molecular formula C18H25N3O2S B4063402 N-(2,5-dimethylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

N-(2,5-dimethylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

Cat. No.: B4063402
M. Wt: 347.5 g/mol
InChI Key: UFNUYTIBBHPKEA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.16674822 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

  • Synthesis and Testing: This compound, when synthesized with various cyclic secondary amines, showed potential antimicrobial activity against strains of Gram-positive and Gram-negative bacteria, and the yeast-like fungus Candida albicans. Additionally, some derivatives showed oral hypoglycemic activity in diabetic rats, suggesting potential applications in diabetes management (Al-Abdullah et al., 2015).

Pharmacological Effects in Depression Treatment

  • Multimodal Compound: A related compound, Lu AA21004, has shown promise as a treatment for major depressive disorder. This compound acts as a serotonin receptor antagonist and agonist, as well as a serotonin transporter inhibitor, demonstrating a multimodal activity profile distinct from current antidepressants (Mørk et al., 2012).

Inhibitors of Pyruvate Dehydrogenase Kinase

  • Optimization of Piperazine Derivatives: Modifications in piperazine derivatives have led to the development of inhibitors of pyruvate dehydrogenase kinase (PDHK). These compounds have shown potential in enhancing the oxidation of lactate in human fibroblasts and could have implications in managing conditions related to impaired glucose metabolism (Aicher et al., 2000).

Cyclopalladation and Cycloplatination Studies

  • Furan Ring Metallation: Research has been conducted on cyclometallating the furan ring of related carbothioamide derivatives. This has implications in the field of inorganic chemistry, particularly in the synthesis and characterization of new complexes (Nonoyama, 1989).

Synthesis Processes and Biological Screening

  • Development and Screening: Various synthesis processes have been developed for related compounds, such as N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide. These processes are important for pilot production and large-scale manufacturing. Biological screening of these compounds has shown significant activity in areas like antibacterial, antifungal, and anthelmintic applications (Guillaume et al., 2003).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-13-5-6-14(2)15(12-13)19-18(24)21-9-7-20(8-10-21)17(22)16-4-3-11-23-16/h5-6,12,16H,3-4,7-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNUYTIBBHPKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
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N-(2,5-dimethylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
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N-(2,5-dimethylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
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N-(2,5-dimethylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide
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N-(2,5-dimethylphenyl)-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.